molecular formula C8H10N4O B15243141 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15243141
M. Wt: 178.19 g/mol
InChI Key: VQDBIUJSEGGIOU-UHFFFAOYSA-N
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Description

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolopyrimidine ring system . Various catalysts, such as zinc chloride (ZnCl₂) or supercritical carbon dioxide, can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and methyl groups at specific positions on the triazolopyrimidine ring enhances its interaction with molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-3-6-4-7(13)10-8-9-5(2)11-12(6)8/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

VQDBIUJSEGGIOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=NC(=NN12)C

Origin of Product

United States

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